molecular formula C15H12Cl2N2O2S B2877708 N-((2,5-dichlorophenyl)carbamothioyl)-2-methoxybenzamide CAS No. 537680-98-1

N-((2,5-dichlorophenyl)carbamothioyl)-2-methoxybenzamide

Cat. No. B2877708
CAS RN: 537680-98-1
M. Wt: 355.23
InChI Key: CMGJCBOTSFLODY-UHFFFAOYSA-N
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Description

N-((2,5-dichlorophenyl)carbamothioyl)-2-methoxybenzamide, commonly known as DCM, is a chemical compound that has been widely used in scientific research. It is a thioamide derivative of 2-methoxybenzamide and has been found to exhibit various biological activities. DCM has been extensively studied for its potential therapeutic applications in different diseases.

Scientific Research Applications

Urease Inhibition

One of the primary applications of this compound is as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, a reaction that can have detrimental effects in agriculture and medicine. The compound has been studied for its potential to inhibit bacterial urease, which could be beneficial in treating infections caused by urease-producing bacteria .

Molecular Docking Studies

Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complexN-((2,5-dichlorophenyl)carbamothioyl)-2-methoxybenzamide has been utilized in molecular docking studies to understand its binding interactions with biological targets, which is crucial for drug design and discovery .

Synthetic Chemistry

This compound is also significant in synthetic chemistry, where it serves as a building block for creating various chemical structures. Its reactivity and structural features make it a valuable compound for synthesizing more complex molecules with potential therapeutic applications .

Structure-Activity Relationship (SAR) Studies

SAR studies are conducted to identify the relationship between the chemical or 3D structure of a molecule and its biological activityN-((2,5-dichlorophenyl)carbamothioyl)-2-methoxybenzamide can be used in SAR studies to develop new compounds with enhanced biological activity and reduced toxicity .

Crystallography

The compound’s crystal structure provides insights into its molecular geometry, conformation, and intermolecular interactions. These details are essential for understanding the physical properties and reactivity of the compound. Crystallographic studies can also aid in the design of new drugs .

Pharmacology

In pharmacology, the compound’s interactions with various enzymes and receptors are studied to assess its potential as a therapeutic agent. Its effects on different biological pathways can lead to the development of new medications for various diseases .

Medicinal Chemistry

N-((2,5-dichlorophenyl)carbamothioyl)-2-methoxybenzamide: is explored in medicinal chemistry for its potential use in drug design. Its chemical properties are analyzed to create drugs that are more effective and have fewer side effects .

Antimicrobial Research

The compound’s antimicrobial properties are investigated to develop new treatments for bacterial and fungal infections. Research in this field focuses on the compound’s ability to inhibit the growth of microorganisms or kill them outright .

properties

IUPAC Name

N-[(2,5-dichlorophenyl)carbamothioyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2S/c1-21-13-5-3-2-4-10(13)14(20)19-15(22)18-12-8-9(16)6-7-11(12)17/h2-8H,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGJCBOTSFLODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2,5-dichlorophenyl)carbamothioyl)-2-methoxybenzamide

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